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molecular formula C8H10O3 B8520493 3-But-3-en-1-yldihydrofuran-2,5-dione CAS No. 38003-65-5

3-But-3-en-1-yldihydrofuran-2,5-dione

Cat. No. B8520493
M. Wt: 154.16 g/mol
InChI Key: CNNCFWUTUQLKNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04203730

Procedure details

Into a 5 liter/3 neck Pyrex flask equipped with a condenser, addition funnel, thermometer, gas inlet tube, mechanical stirrer, and heating mantle was weighed 2200 grams of polybutene having a molecular weight of about 432 and an unsaturation content of 99.6. Into the addition funnel was placed 3.3 grams of paratoluene sulfonic acid dissolved in 6.6 grams of acetic anhydride and 450.5 grams of maleic anhydride (4.24 moles) which was melted and kept in a liquid state with heat lamps. The polymer in the flask is stirred and heated to a temperature of about 215° C. under a nitrogen atmosphere. The melted maleic anhydride catalyst mixture was added dropwise to the stirred polymer at a rate such that the reaction mixture temperature could be maintained between 210° to 215° C. without flooding the condenser. The addition under these conditions required 4 hours. During the addition, two drops of anti-foam fluid was added to reduce foaming. After the addition of the maleic anhydride the reaction mixture was maintained at 215° C. for 21 hours. The reaction mixture at the end of this period was increased to 235° C. The condenser was replaced with a distillation head and air cooled condenser. The nitrogen flow through the gas inlet tube was increased to 4 SCFH and the unreacted maleic anhydride was thus stripped from the reaction mixture for 2 hours. The mixture was cooled and filtered. The product polybutenyl succinic anhydride obtained had an activity of 67%, the balance of the material being unreacted polybutene with a viscosity of 336 SUS at 100° C. The infrared spectrum displayed carbonyl absorptions at 1870 (medium), 1790 (strong), and 1710 (weak).
[Compound]
Name
polybutene
Quantity
2200 g
Type
reactant
Reaction Step One
[Compound]
Name
99.6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Three
Quantity
450.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
6.6 g
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]1(C)[CH:6]=CC(S(O)(=O)=O)=[CH:3][CH:2]=1.[C:12]1(=[O:18])[O:17][C:15](=[O:16])[CH:14]=[CH:13]1>C(OC(=O)C)(=O)C.C1(=O)OC(=O)C=C1>[CH2:6]=[CH:1][CH2:2][CH2:3][CH:14]1[C:15](=[O:16])[O:17][C:12](=[O:18])[CH2:13]1

Inputs

Step One
Name
polybutene
Quantity
2200 g
Type
reactant
Smiles
Step Two
Name
99.6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
3.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Four
Name
Quantity
450.5 g
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(\C=C/C(=O)O1)=O
Step Seven
Name
Quantity
6.6 g
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1(\C=C/C(=O)O1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
215 °C
Stirring
Type
CUSTOM
Details
The polymer in the flask is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 5 liter/3 neck Pyrex flask equipped with a condenser, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, gas inlet tube, mechanical stirrer, and heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
could be maintained between 210° to 215° C.
ADDITION
Type
ADDITION
Details
The addition under these conditions required 4 hours
Duration
4 h
ADDITION
Type
ADDITION
Details
During the addition, two drops of anti-foam fluid
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 215° C. for 21 hours
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture at the end of this period was increased to 235° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled condenser
TEMPERATURE
Type
TEMPERATURE
Details
The nitrogen flow through the gas inlet tube was increased to 4 SCFH
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C=CCCC1CC(=O)OC1=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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